N-Cyclohexyl-2-(1-piperazinyl)acetamide dimaleate
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Overview
Description
N-Cyclohexyl-2-(1-piperazinyl)acetamide dimaleate is a chemical compound with a molecular formula of C12H23N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used in research and development settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-(1-piperazinyl)acetamide dimaleate typically involves the reaction of cyclohexylamine with 2-chloroacetyl chloride to form N-cyclohexyl-2-chloroacetamide. This intermediate is then reacted with piperazine to yield N-Cyclohexyl-2-(1-piperazinyl)acetamide. The final step involves the reaction of this compound with maleic acid to form the dimaleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-(1-piperazinyl)acetamide dimaleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, such as bromoethane or chloroethane.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-Cyclohexyl-2-(1-piperazinyl)acetamide dimaleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-(1-piperazinyl)acetamide dimaleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-2-(4-ethyl-1-piperazinyl)acetamide
- N-Cyclohexyl-2-(4-propyl-1-piperazinyl)acetamide
- N-Cyclohexyl-2-(4-phenyl-1-piperazinyl)acetamide
Uniqueness
N-Cyclohexyl-2-(1-piperazinyl)acetamide dimaleate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it valuable for specific research applications.
Properties
CAS No. |
118989-90-5 |
---|---|
Molecular Formula |
C20H31N3O9 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(4-cyclohexylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C12H23N3O.2C4H4O4/c13-12(16)10-14-6-8-15(9-7-14)11-4-2-1-3-5-11;2*5-3(6)1-2-4(7)8/h11H,1-10H2,(H2,13,16);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
RAAVVVOPOWOSCI-LVEZLNDCSA-N |
Isomeric SMILES |
C1CCC(CC1)N2CCN(CC2)CC(=O)N.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC(=O)N.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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